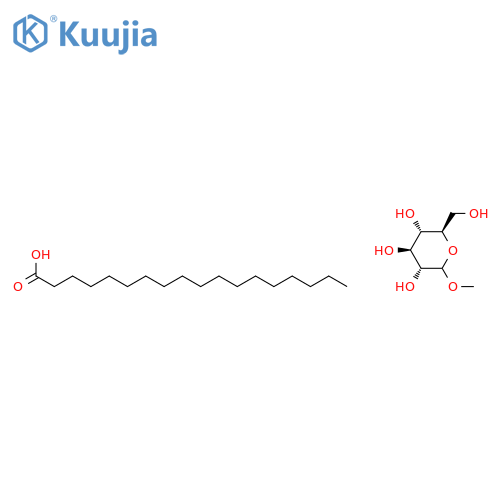Cas no 68936-95-8 (D-Glucopyranoside,methyl,octadecanoate (2:3))

68936-95-8 structure
商品名:D-Glucopyranoside,methyl,octadecanoate (2:3)
CAS番号:68936-95-8
MF:C25H50O8
メガワット:478.659709453583
CID:510810
D-Glucopyranoside,methyl,octadecanoate (2:3) 化学的及び物理的性質
名前と識別子
-
- (2R,3S,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol,octadecanoate
- METHYL GLUCOSE SESQUISTEARATE
- Methylglucosidesesquistearate
- D-Glucopyranoside,methyl,octadecanoate (2:3)
- EINECS 273-049-0
- D-Glucopyranoside,methyl,octadecanoate(2:3)
- METHYL GLUCOSIDE SESQUISTEARATE
- D-Glucopyranosid, Methyl-, Octadecanoat (2:3)
- Methyl D-glucopyranoside sesquistearate
- Glucate SS from Amerchol of Dow
- Methyl -D- pyran glucoside stearate
-
- インチ: 1S/C18H36O2.C7H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-12-7-6(11)5(10)4(9)3(2-8)13-7/h2-17H2,1H3,(H,19,20);3-11H,2H2,1H3/t;3-,4-,5+,6-,7?/m.1/s1
- InChIKey: IIFBWSMAHOUHPB-VBCATWOOSA-N
- ほほえんだ: C(CCCCCC(=O)O)CCCCCCCCCCC.C([C@@H]1[C@H]([C@H](O)[C@@H](O)C(OC)O1)O)O
計算された属性
- せいみつぶんしりょう: 1237.95000
- どういたいしつりょう: 1237.949192
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 18
- 重原子数: 86
- 回転可能化学結合数: 49
- 複雑さ: 359
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 319
じっけんとくせい
- ふってん: 359.4°C at 760 mmHg
- フラッシュポイント: 162.4°C
- PSA: 319.15000
- LogP: 9.85880
D-Glucopyranoside,methyl,octadecanoate (2:3) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH16240-500g |
METHYL GLUCOSIDE SESQUISTEARATE |
68936-95-8 | 98% (isomer mixture) | 500g |
$44.00 | 2024-04-19 | |
| A2B Chem LLC | AH16240-100g |
METHYL GLUCOSIDE SESQUISTEARATE |
68936-95-8 | 98% (isomer mixture) | 100g |
$14.00 | 2024-04-19 |
D-Glucopyranoside,methyl,octadecanoate (2:3) 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
68936-95-8 (D-Glucopyranoside,methyl,octadecanoate (2:3)) 関連製品
- 27216-47-3(Sucrose myristate)
- 83345-63-5(9-(b-D-Galactopyranosyloxy)nonanoic Acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:68936-95-8)METHYL GLUCOSIDE SESQUISTEARATE

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ